(S)-1-((2R,3S)-3-((S)-3-Carbamoyl-2-((1-quinolin-2-yl-methanoyl)-amino)-propanoylamino)-hydroxy-4-phenyl-butyl)-pyrrolidine-2-carboxylic acid, tert-butyl ester
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Overview
Description
(S)-1-((2R,3S)-3-((S)-3-Carbamoyl-2-((1-quinolin-2-yl-methanoyl)-amino)-propanoylamino)-hydroxy-4-phenyl-butyl)-pyrrolidine-2-carboxylic acid, tert-butyl ester is a complex organic compound with potential applications in various fields, including medicinal chemistry and drug development. This compound features a unique structure that includes a quinoline moiety, a pyrrolidine ring, and multiple functional groups, making it an interesting subject for chemical research and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((2R,3S)-3-((S)-3-Carbamoyl-2-((1-quinolin-2-yl-methanoyl)-amino)-propanoylamino)-hydroxy-4-phenyl-butyl)-pyrrolidine-2-carboxylic acid, tert-butyl ester typically involves multiple steps, including the formation of the quinoline moiety, the construction of the pyrrolidine ring, and the introduction of the various functional groups. Common synthetic routes may involve:
Formation of the Quinoline Moiety: This step often involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions.
Construction of the Pyrrolidine Ring: This can be achieved through a series of cyclization reactions, often involving the use of protecting groups to ensure the correct regiochemistry.
Introduction of Functional Groups: The various functional groups, including the carbamoyl and hydroxy groups, are introduced through selective reactions, such as amidation and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and rigorous quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((2R,3S)-3-((S)-3-Carbamoyl-2-((1-quinolin-2-yl-methanoyl)-amino)-propanoylamino)-hydroxy-4-phenyl-butyl)-pyrrolidine-2-carboxylic acid, tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The quinoline moiety can be reduced to a tetrahydroquinoline derivative.
Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
Scientific Research Applications
(S)-1-((2R,3S)-3-((S)-3-Carbamoyl-2-((1-quinolin-2-yl-methanoyl)-amino)-propanoylamino)-hydroxy-4-phenyl-butyl)-pyrrolidine-2-carboxylic acid, tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-((2R,3S)-3-((S)-3-Carbamoyl-2-((1-quinolin-2-yl-methanoyl)-amino)-propanoylamino)-hydroxy-4-phenyl-butyl)-pyrrolidine-2-carboxylic acid, tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(S)-1-((2R,3S)-3-((S)-3-Carbamoyl-2-((1-quinolin-2-yl-methanoyl)-amino)-propanoylamino)-hydroxy-4-phenyl-butyl)-pyrrolidine-2-carboxylic acid: Lacks the tert-butyl ester group.
(S)-1-((2R,3S)-3-((S)-3-Carbamoyl-2-((1-quinolin-2-yl-methanoyl)-amino)-propanoylamino)-hydroxy-4-phenyl-butyl)-pyrrolidine-2-carboxylic acid, methyl ester: Contains a methyl ester group instead of a tert-butyl ester group.
Uniqueness
The presence of the tert-butyl ester group in (S)-1-((2R,3S)-3-((S)-3-Carbamoyl-2-((1-quinolin-2-yl-methanoyl)-amino)-propanoylamino)-hydroxy-4-phenyl-butyl)-pyrrolidine-2-carboxylic acid, tert-butyl ester provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
127779-19-5 |
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Molecular Formula |
C33H41N5O6 |
Molecular Weight |
603.7 g/mol |
IUPAC Name |
tert-butyl (2S)-1-[(2R,3S)-3-[[(2S)-4-amino-4-oxo-2-(quinoline-2-carbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C33H41N5O6/c1-33(2,3)44-32(43)27-14-9-17-38(27)20-28(39)25(18-21-10-5-4-6-11-21)36-31(42)26(19-29(34)40)37-30(41)24-16-15-22-12-7-8-13-23(22)35-24/h4-8,10-13,15-16,25-28,39H,9,14,17-20H2,1-3H3,(H2,34,40)(H,36,42)(H,37,41)/t25-,26-,27-,28+/m0/s1 |
InChI Key |
LSUCVQHOHPYEHY-LAJGZZDBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)C3=NC4=CC=CC=C4C=C3)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C3=NC4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
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